molecular formula C20H19N5O2 B11048031 3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one

3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one

Cat. No. B11048031
M. Wt: 361.4 g/mol
InChI Key: OGOADDPJQPPQPT-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a quinoxaline moiety, which is known for its diverse biological activities, making it a significant subject of study in medicinal chemistry .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted quinoxaline derivatives.

Scientific Research Applications

3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and antiviral agent. In medicine, it is being investigated for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation. In industry, it is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells, making it a potential candidate for cancer therapy. Additionally, its antimicrobial activity is believed to result from its ability to disrupt the cell membranes of bacteria and viruses.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(Z)-(Hydroxyimino)(2-quinoxalinyl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one stands out due to its unique structure and diverse biological activities. Similar compounds include quinoxaline derivatives such as 1,2,4-triazolo[4,3-a]quinoxaline and quinazolinone derivatives. These compounds also exhibit significant biological activities, but the specific structure of this compound provides it with unique properties that make it a valuable subject of study in various fields.

properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

11-[(Z)-N-hydroxy-C-quinoxalin-2-ylcarbonimidoyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C20H19N5O2/c26-19-7-3-6-18-14-8-13(11-25(18)19)10-24(12-14)20(23-27)17-9-21-15-4-1-2-5-16(15)22-17/h1-7,9,13-14,27H,8,10-12H2/b23-20-

InChI Key

OGOADDPJQPPQPT-ATJXCDBQSA-N

Isomeric SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)/C(=N\O)/C4=NC5=CC=CC=C5N=C4

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=NO)C4=NC5=CC=CC=C5N=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.